molecular formula C17H25N3O3S B2530829 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide CAS No. 717849-68-8

2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide

Cat. No.: B2530829
CAS No.: 717849-68-8
M. Wt: 351.47
InChI Key: HALJBKCOJCRZJB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of methoxy groups on the phenyl ring, a cyclohexylamino group, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce the 3,4-dimethoxy groups.

    Introduction of the Ethanamide Group: The ethanamide group is introduced through a reaction with an appropriate amine.

    Cyclohexylamino and Thioxomethyl Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethoxybenzeneethanol
  • Homoveratryl alcohol

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(((cyclohexylamino)thioxomethyl)amino)ethanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-22-14-9-8-12(10-15(14)23-2)11-16(21)19-20-17(24)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALJBKCOJCRZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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